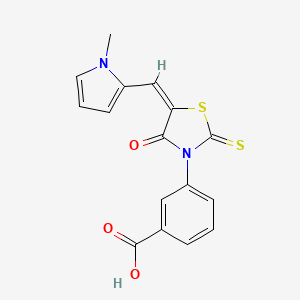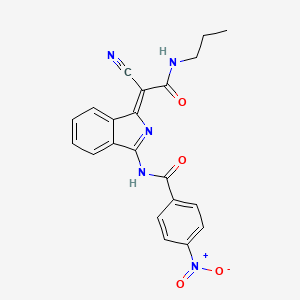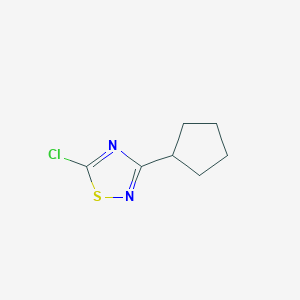
(E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate is a useful research compound. Its molecular formula is C22H24N4O5 and its molecular weight is 424.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization for Antimicrobial Activity
Quinazoline derivatives have been synthesized and characterized for their potential as antimicrobial agents. For instance, Desai, Shihora, and Moradia (2007) reported on the synthesis of new quinazolines screened for their antibacterial and antifungal activities against various strains such as Escherichia coli and Staphylococcus aureus. Their findings underscore the role of quinazoline compounds in developing new antimicrobial therapies (N. Desai, P. N. Shihora, & D. Moradia, 2007).
Molecular Docking and Spectroscopy Studies
El-Azab et al. (2016) conducted FT-IR, FT-Raman spectra analyses, and molecular docking studies of a similar quinazolin-2-ylthioacetamido benzoate derivative. Their research provided insights into the molecule's stability, charge delocalization, and potential inhibitory activity against specific enzymes, illustrating the compound's relevance in medicinal chemistry and drug design (A. El-Azab et al., 2016).
Synthesis for Anticholinesterase Activity
Titov et al. (2022) explored the synthesis of isomeric benzazecines with quinazoline fragments for evaluating their anticholinesterase activity. This study indicates the potential of quinazoline derivatives in treating diseases associated with cholinesterase enzymes, such as Alzheimer's disease (A. Titov et al., 2022).
Antiproliferative and Antimicrobial Activities
Habib, Hassan, and El‐Mekabaty (2013) synthesized novel quinazolinone derivatives and evaluated their antimicrobial activity. This research further highlights the broad spectrum of biological activities that quinazoline compounds can exhibit, including potential antiproliferative effects against cancer cells (O. M. Habib, H. M. Hassan, & A. El‐Mekabaty, 2013).
Inhibition of Tubulin Polymerization
Minegishi et al. (2015) identified a quinazoline derivative as a tubulin polymerization inhibitor, suggesting its potential in cancer therapy by affecting cell division and growth. Such findings underscore the versatility of quinazoline derivatives in the development of novel anticancer agents (Hidemitsu Minegishi et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate involves the condensation of 3-methoxypropyl anthranilic acid with ethyl carbamate, followed by cyclization with isatoic anhydride to form the intermediate 3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoic acid. The final step involves esterification of the intermediate with ethyl iodide to form the target compound.", "Starting Materials": [ "3-methoxypropyl anthranilic acid", "ethyl carbamate", "isatoic anhydride", "ethyl iodide" ], "Reaction": [ "Step 1: Condensation of 3-methoxypropyl anthranilic acid with ethyl carbamate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-(3-methoxypropyl)ureido)benzoic acid.", "Step 2: Cyclization of the intermediate with isatoic anhydride in the presence of a base such as triethylamine (TEA) to form the intermediate 3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoic acid.", "Step 3: Esterification of the intermediate with ethyl iodide in the presence of a base such as potassium carbonate (K2CO3) to form the target compound (E)-ethyl 4-(3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)ureido)benzoate." ] } | |
CAS番号 |
941895-06-3 |
分子式 |
C22H24N4O5 |
分子量 |
424.457 |
IUPAC名 |
ethyl 4-[[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]carbamoylamino]benzoate |
InChI |
InChI=1S/C22H24N4O5/c1-3-31-20(27)15-9-11-16(12-10-15)23-21(28)25-19-17-7-4-5-8-18(17)24-22(29)26(19)13-6-14-30-2/h4-5,7-12H,3,6,13-14H2,1-2H3,(H2,23,25,28) |
InChIキー |
VOFHEISVJCKTQH-NCELDCMTSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCCOC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 4-[({[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2598013.png)
![2-(2-(4-(2-hydroxy-2-(4-nitrophenyl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2598018.png)
![3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B2598020.png)
![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2598022.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B2598023.png)
![(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2598024.png)


![2-[[1-(4-Methylphenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B2598028.png)
![3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2598029.png)

